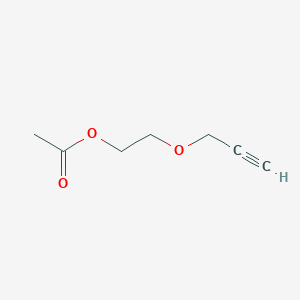

2-(Prop-2-ynyloxy)ethyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Prop-2-ynyloxy)ethyl acetate is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Reactivity

The reactivity of 2-(Prop-2-ynyloxy)ethyl acetate is attributed to the alkyne functionality, enabling diverse chemical transformations.

Potential Research Applications

This compound and related compounds have shown various biological activities. Some derivatives of prop-2-ynyloxy compounds have exhibited anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors.

Alkynyl bisbenzimidazoles, which contain a terminal alkyne, are effective and selective inhibitors of E. coli .

(Prop-2-ynyloxy)benzene has vast synthetic applications, most importantly as a triazole . A convenient method for synthesizing (Prop-2-ynyloxy)benzene uses K2CO3 base and acetone as a solvent, resulting in good yields (53–85%) .

Structural Comparison

The balance between reactivity and stability makes this compound valuable for research and application development.

Structural Similarities to Other Compounds

| Compound Name | Structure Type | Unique Properties |

|---|---|---|

| 1-(Prop-2-yne)ethanol | Alkyne Alcohol | Higher reactivity due to alcohol functionality |

| 3-(Prop-2-ynyloxy)propanoic acid | Alkyne Carboxylic Acid | Enhanced solubility and potential for further derivatization |

| 4-(Prop-2-ynyloxy)benzaldehyde | Alkyne Aldehyde | Exhibits strong electrophilic character |

Analyse Des Réactions Chimiques

Synthetic Pathways

Propargyl ethers like 2-(prop-2-ynyloxy)ethyl acetate are typically synthesized via nucleophilic substitution reactions. For example:

-

Substrate Activation : Ethylene glycol derivatives (e.g., 2-hydroxyethyl acetate) react with propargyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like acetone under reflux conditions .

-

Reaction Mechanism : The hydroxyl group of 2-hydroxyethyl acetate is deprotonated by K₂CO₃, forming an alkoxide ion that attacks propargyl bromide in an Sₙ2 mechanism (Fig. 1).

-

Yield Optimization : Yields depend on solvent polarity, base strength, and reaction time. Acetone enhances solvation for Sₙ2 reactions, while excess base (2–4 eq.) ensures complete deprotonation .

Hypothetical Reaction:

2-Hydroxyethyl acetate+Propargyl bromideK2CO3,Acetone2-(Prop-2-ynyloxy)ethyl acetate+KBr+H2O

Alkynyl Group Reactivity

The terminal alkyne in this compound is highly reactive:

-

Cycloaddition : Participates in Huisgen 1,3-dipolar cycloaddition with azides to form triazoles under copper catalysis .

-

Hydrogenation : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the alkyne to a propyl ether .

Ester Hydrolysis

The acetate group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Yields acetic acid and 2-(prop-2-ynyloxy)ethanol.

-

Basic Hydrolysis (Saponification) : Forms acetate salts and the corresponding alcohol .

Catalytic Oxidation Pathways

While no direct studies on this compound exist, ethyl acetate oxidation mechanisms (from ) suggest potential parallels:

-

Intermediate Formation : Oxidation over AuPd/TiO₂ catalysts at 220°C generates intermediates like acetaldehyde, ethanol, and acetic acid .

-

Complete Oxidation : At higher temperatures (>250°C), full mineralization to CO₂ and H₂O occurs .

Proposed Pathway for this compound:

-

Oxidative cleavage of the alkyne to carboxylic acids.

-

Ester hydrolysis followed by oxidation of the alcohol moiety.

Thermal Stability and Byproduct Formation

-

Decomposition : At elevated temperatures (>150°C), propargyl ethers may undergo -sigmatropic rearrangements (e.g., Cope rearrangement) .

-

Byproducts : Acetaldehyde and ketones are likely due to radical-mediated degradation .

Antimicrobial and Enzymatic Activity

Analogous propargyl ethers (e.g., 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene) show notable bioactivity:

-

Urease Inhibition : IC₅₀ values as low as 60.2 µg/mL due to interactions with enzyme active sites .

-

Antibacterial Effects : Enhanced by electron-withdrawing substituents .

Key Challenges and Research Gaps

Propriétés

Numéro CAS |

39106-97-3 |

|---|---|

Formule moléculaire |

C7H10O3 |

Poids moléculaire |

142.15 g/mol |

Nom IUPAC |

2-prop-2-ynoxyethyl acetate |

InChI |

InChI=1S/C7H10O3/c1-3-4-9-5-6-10-7(2)8/h1H,4-6H2,2H3 |

Clé InChI |

ZIDKQTPGMKPXTQ-UHFFFAOYSA-N |

SMILES |

CC(=O)OCCOCC#C |

SMILES canonique |

CC(=O)OCCOCC#C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.